

Nitrosobiotin: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Nitrosobiotin	
Cat. No.:	B1220685	Get Quote

Introduction

Nitrosobiotin is an N-nitroso derivative of biotin, also known as Vitamin B7.[1][2] As a member of the N-nitroso compounds, it is characterized by the presence of a nitroso group (-N=O) attached to a nitrogen atom within the biotin structure.[3] This modification imparts specific chemical properties that make **Nitrosobiotin** a subject of interest in various research and analytical applications, particularly as a reference standard and a labeling reagent.[1][4] This technical guide provides a comprehensive overview of **Nitrosobiotin**, its chemical properties, synthesis, and key experimental applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Nitrosobiotin is a molecule with the chemical formula C10H15N3O4S. Its chemical structure consists of the fused bicyclic ring system of biotin with a nitroso group substituted on one of the urea nitrogens. While extensive experimental data on its physicochemical properties are not widely published, a combination of computed data and general characteristics of N-nitroso compounds allows for a detailed profile.

Quantitative Chemical Data



Property	Value	Sou
Molecular Formula	C10H15N3O4S	
Molecular Weight	273.31 g/mol	
Exact Mass	273.07832714 Da	
IUPAC Name	5-[(3aR,6S,6aS)-3-nitroso-2- oxo-3a,4,6,6a-tetrahydro-1H- thieno[3,4-d]imidazol-6- yl]pentanoic acid	
CAS Number	56859-26-8	-
Topological Polar Surface Area	124 Ų	-
Hydrogen Bond Donor Count	2	_
Hydrogen Bond Acceptor Count	5	_
Rotatable Bond Count	4	.
XLogP3-AA	0.2	

Physicochemical Properties

While specific experimental data for some properties of **Nitrosobiotin** are not readily available, the following table summarizes known information and general characteristics of related compounds.





-	
Infrared (IR) Spectrum	IR spectrum has been
	mentioned, but no specific
	data is available. The N=O
	stretching vibration in N-nitroso
	compounds typically appears
	in the region of 1430-1530
	cm ^{−1} .
NMR Spectrum	No reported NMR data for
	Nitrosobiotin was found.

Synthesis and Purification

The primary method for synthesizing **Nitrosobiotin** is through the nitrosation of biotin. This reaction involves treating biotin with a nitrosating agent, such as sodium nitrite, under acidic conditions.

Experimental Protocol: Synthesis of Nitrosobiotin

This protocol is based on methodologies described for the synthesis of N-nitroso compounds.

Materials:

- Biotin
- Sodium Nitrite (NaNO₂)
- Formic Acid (85%)
- Ethyl Acetate
- Saturated Ammonium Sulfate solution
- · Anhydrous Sodium Sulfate
- Deionized Water

Procedure:

Foundational & Exploratory

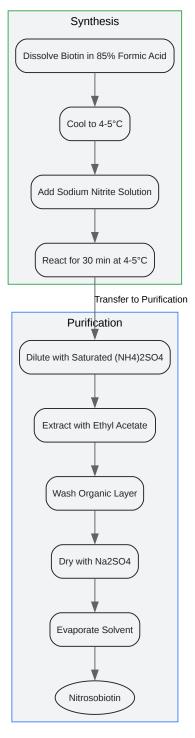




- Dissolve 100 mg (0.41 mmol) of biotin in 7 mL of 85% formic acid.
- Prepare a solution of 283 mg (4.1 mmol) of sodium nitrite in a minimal amount of water.
- Cool the biotin solution to 4-5°C in an ice bath.
- Slowly add the sodium nitrite solution to the biotin solution while maintaining the temperature at 4-5°C.
- Stir the reaction mixture at 4-5°C for 30 minutes. The reaction should be performed rapidly due to the instability of nitrous acid and the product under highly acidic conditions.
- To isolate the product, dilute the reaction mixture with a saturated ammonium sulfate solution.
- Extract the aqueous mixture with ethyl acetate (e.g., 3 x 25 mL).
- Combine the organic extracts and wash with a saturated ammonium sulfate solution until the pH is near neutral.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure to yield the crude
 Nitrosobiotin product.
- Further purification, if necessary, can be achieved through crystallization. Due to its instability, the product should be handled with care, avoiding exposure to light and high temperatures.



Synthesis and Purification of Nitrosobiotin



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Synthesis and Purification Workflow of Nitrosobiotin

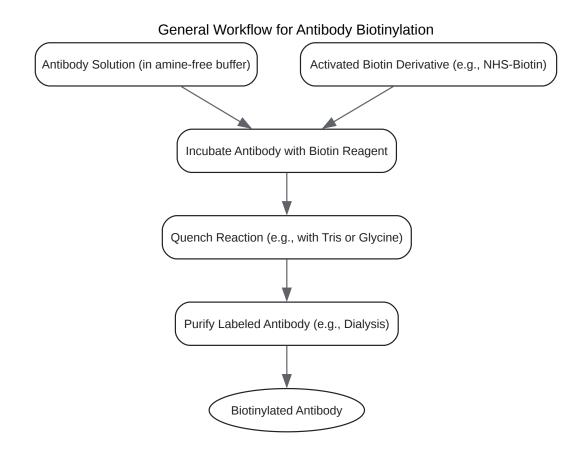


Applications in Research and Development

Nitrosobiotin primarily serves as a specialized chemical tool in life sciences research. Its applications are centered around its N-nitroso group and the inherent properties of the biotin molecule.

Use in Immunoassays and Labeling

Biotin derivatives are extensively used for labeling biomolecules, such as antibodies, due to the high-affinity interaction between biotin and avidin or streptavidin. This interaction forms the basis of many sensitive detection systems in immunoassays like ELISA and Western blotting. While **Nitrosobiotin** itself is not the most common biotinylating agent, the general principles of antibody biotinylation apply.



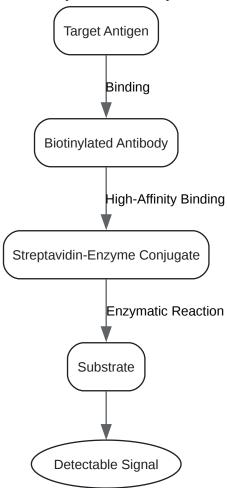


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Antibody Biotinylation Workflow

The logical application of such a labeled antibody in an immunoassay involves its binding to a target antigen, followed by detection with an enzyme-conjugated streptavidin, which then catalyzes a signal-producing reaction.

Application of Biotinylated Antibody in Immunoassays



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Immunoassay Detection Principle



Biotin Switch Assay

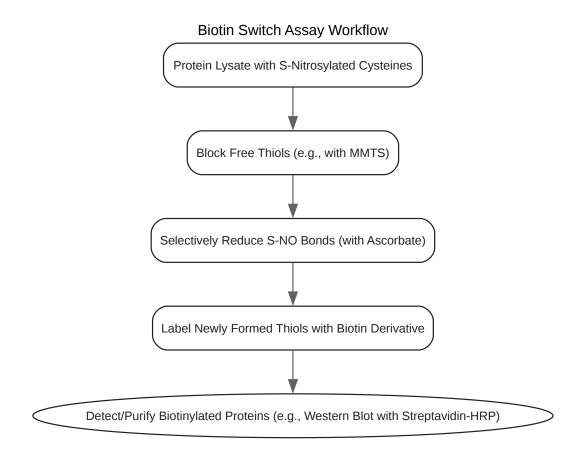
The biotin switch assay is a widely used method to detect S-nitrosylated proteins, a key post-translational modification in nitric oxide signaling. This technique involves the selective labeling of S-nitrosylated cysteine residues with a biotin derivative. While the standard protocol often uses biotin-HPDP, the underlying principle is relevant to the broader class of biotinylating reagents.

The workflow consists of three main stages:

- Blocking: Free thiol groups on cysteine residues are blocked to prevent non-specific labeling.
- Reduction: The S-nitroso bond is selectively cleaved, typically with ascorbate, to reveal a
 free thiol group.
- Labeling: The newly exposed thiol is then labeled with a biotinylating reagent.

The biotinylated proteins can then be detected or purified using streptavidin-based methods.





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Biotin Switch Assay for S-Nitrosylation Detection

Safety and Handling

Nitrosobiotin should be handled with care, following standard laboratory safety procedures. As an N-nitroso compound, it is suspected of causing cancer. It may also cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dark place to prevent degradation.

Conclusion



Nitrosobiotin is a specialized derivative of biotin with unique chemical properties conferred by the N-nitroso group. While detailed experimental data on some of its physicochemical properties are limited, its synthesis and general characteristics are understood. Its primary utility lies in its potential as a labeling reagent and as a reference standard in analytical chemistry. For researchers in drug development and related fields, understanding the principles of biotinylation and the specific handling requirements of N-nitroso compounds is crucial for the effective and safe use of **Nitrosobiotin**. Further research to fully characterize its properties and explore its applications would be beneficial to the scientific community.

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